molecular formula C13H19NO2 B1386080 3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine CAS No. 940009-03-0

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Cat. No. B1386080
M. Wt: 221.29 g/mol
InChI Key: ODBCGBIXTCKZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (also known as 3M4-TPM) is a phenylamine derivative that has recently been studied for its potential applications in the field of scientific research. It is a unique compound due to its structure, which consists of a phenyl ring, a methyl group, and a tetrahydropyran ring. This structure makes 3M4-TPM an ideal candidate for a range of research applications.

Scientific Research Applications

3M4-TPM has recently been studied for its potential applications in the field of scientific research. It has been used as a ligand for metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction, and as a substrate for the synthesis of various organic compounds. It has also been used in the synthesis of peptidomimetics, which are molecules that mimic the structure and activity of peptides. Additionally, 3M4-TPM has been used in the synthesis of novel compounds that can be used in drug discovery and development.

Mechanism Of Action

The mechanism of action of 3M4-TPM is not fully understood. However, it is believed that the tetrahydropyran ring of the molecule is involved in the binding of the molecule to its target. The phenyl ring of the molecule is thought to be involved in the formation of a hydrophobic pocket, which helps the molecule to interact with its target. The methyl group of the molecule is believed to be involved in the stabilization of the molecule in its target environment.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3M4-TPM have not yet been fully explored. However, preliminary studies suggest that the molecule has the potential to interact with a variety of proteins and enzymes, which could lead to the modulation of various biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using 3M4-TPM for laboratory experiments include its stability, its low cost, and its availability. Additionally, the molecule is relatively easy to synthesize and can be used in a variety of reactions. However, the molecule has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 3M4-TPM are vast and there are many possible future directions for research. These include further exploration of the molecule’s biochemical and physiological effects, development of novel compounds based on the molecule’s structure, and development of new synthetic methods for the synthesis of the molecule. Additionally, 3M4-TPM could be used in the development of new drugs and therapeutics, as well as in the study of protein-protein interactions. Finally, the molecule could be used in the synthesis of novel materials for use in a variety of applications.

properties

IUPAC Name

3-methyl-4-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h5-6,8,12H,2-4,7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBCGBIXTCKZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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